![molecular formula C21H16N4O2 B2996508 6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 632361-67-2](/img/structure/B2996508.png)
6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with two 4-methoxyphenyl groups attached at the 6 and 7 positions and a carbonitrile group at the 3 position
Preparation Methods
The synthesis of 6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the condensation of isoflavone and 3-aminopyrazole. The reaction can be carried out under different conditions, such as microwave irradiation or conventional heating. For instance, 5,6-diarylpyrazolo[1,5-a]pyrimidines can be synthesized via microwave irradiation, while 6,7-diarylpyrazolo[1,5-a]pyrimidines are obtained through conventional heating . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonitrile group.
Substitution: The compound can undergo substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane, and controlled temperatures ranging from -78°C to >45°C . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antitumor scaffold due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s photophysical properties make it suitable for use in fluorescent probes and organic light-emitting devices.
Biological Studies: It has been investigated for its antimicrobial and antifungal activities, showing effectiveness against various pathogens.
Mechanism of Action
The mechanism of action of 6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its photophysical properties are influenced by the presence of electron-donating groups, which enhance its absorption and emission behaviors .
Comparison with Similar Compounds
6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
5,6-Diarylpyrazolo[1,5-a]pyrimidines: These compounds differ in the position of the aryl groups and may exhibit different biological activities.
Pyrazolo[3,4-d]pyrimidines: These derivatives have a different ring fusion pattern and may target different enzymes or pathways.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonitrile group, which contribute to its distinct chemical and biological properties.
Biological Activity
6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure includes a pyrazole ring fused to a pyrimidine ring, with two 4-methoxyphenyl groups and a carbonitrile group. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and materials science.
- IUPAC Name : this compound
- Molecular Formula : C21H16N4O2
- Molecular Weight : 356.38 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. One notable mechanism involves the inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit cancer cell proliferation by targeting various signaling pathways involved in tumor growth.
Antimicrobial and Antifungal Properties
In vitro studies have demonstrated that this compound possesses antimicrobial activity against various pathogens, including:
- Bacterial Inhibition : Effective against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for active derivatives .
- Antiparasitic Activity : It has shown effectiveness against protozoan parasites such as Plasmodium falciparum, with an IC50 value of approximately 31 μM for inhibiting growth .
Case Studies and Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
Synthesis and Preparation Methods
The synthesis of this compound typically involves the condensation of isoflavone and 3-aminopyrazole under various conditions such as microwave irradiation or conventional heating. The choice of method can influence the yield and purity of the final product .
Properties
IUPAC Name |
6,7-bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c1-26-17-7-3-14(4-8-17)19-13-23-21-16(11-22)12-24-25(21)20(19)15-5-9-18(27-2)10-6-15/h3-10,12-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOGNJLDFNSERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C(=C(C=N3)C#N)N=C2)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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